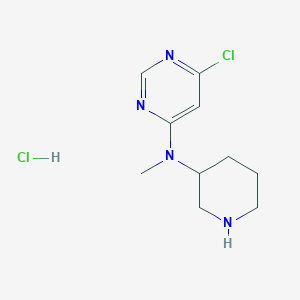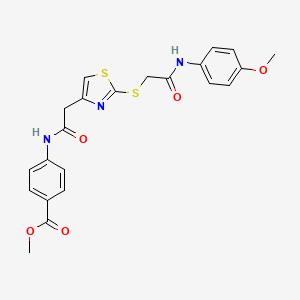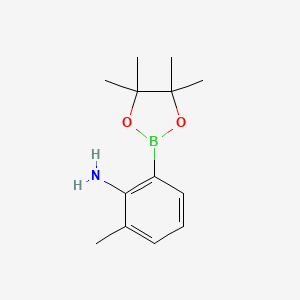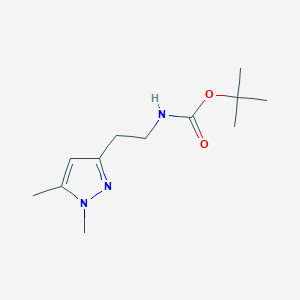![molecular formula C25H22N6OS B2570389 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1223945-39-8](/img/no-structure.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Multicomponent Condensation Reactions
Research into the synthesis of pyrazoloquinolinones and triazoloquinazolinones through multicomponent condensation reactions underscores the chemical versatility and potential pharmacological applications of these compounds. Chebanov et al. (2008) explored regio- and chemoselective protocols for synthesizing these heterocycles, highlighting the influence of reaction conditions on product selectivity and the potential for generating diverse molecular architectures (Chebanov et al., 2008). Similarly, Singh et al. (2015) demonstrated the use of nickel nanoparticles in the regioselective synthesis of these derivatives, presenting an eco-friendly approach with the added advantage of catalyst reusability (Singh et al., 2015).
Antibacterial and Antifungal Activity
The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, as studied by Hassan (2013), reveals the potential of these compounds for antimicrobial applications. The research highlighted significant antibacterial and antifungal activity, suggesting the role of these heterocycles in developing new therapeutic agents (Hassan, 2013).
Antimicrobial Evaluation
Further studies on the synthesis and antimicrobial evaluation of heterocycles derived from quinolinyl chalcone by Hassan and Farouk (2017) contribute to the understanding of the structural-activity relationship of these compounds. Their work provides insights into designing heterocyclic compounds with enhanced antimicrobial properties (Hassan & Farouk, 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve speculating on potential future research directions, such as new applications for the compound or improvements to its synthesis.
Please note that these analyses would require specialized knowledge and equipment, and would typically be carried out by a team of researchers in a laboratory setting. If you have any other questions or need further clarification, feel free to ask!
Propiedades
Número CAS |
1223945-39-8 |
|---|---|
Nombre del producto |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone |
Fórmula molecular |
C25H22N6OS |
Peso molecular |
454.55 |
Nombre IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H22N6OS/c1-17-8-10-18(11-9-17)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)33-16-23(32)29-12-4-6-19-5-2-3-7-21(19)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
Clave InChI |
JDHXSQFNNRAYTK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



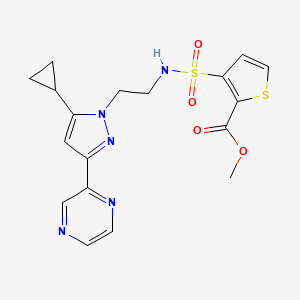
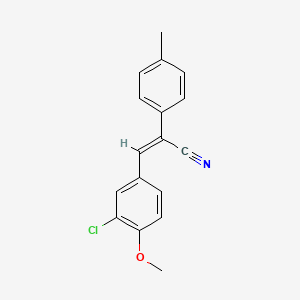
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2570310.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2570312.png)
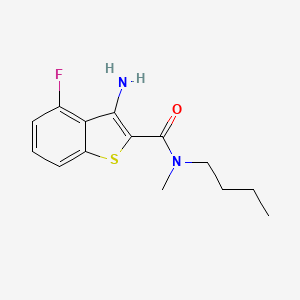
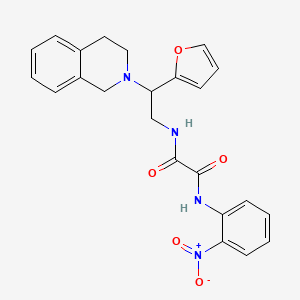
![N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570315.png)
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2570316.png)
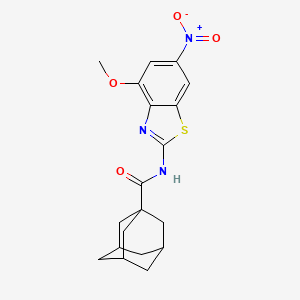
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)
